molecular formula C9H9BrO2 B1375396 5-Bromo-2,3-dimethylbenzoic acid CAS No. 5613-27-4

5-Bromo-2,3-dimethylbenzoic acid

Cat. No. B1375396
CAS RN: 5613-27-4
M. Wt: 229.07 g/mol
InChI Key: ZCZLDHYJFFDDOE-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethylbenzoic acid is a chemical compound with the CAS Number: 5613-27-4 . It has a molecular weight of 229.07 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C9H9BrO2. The InChI code is 1S/C9H9BrO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Bromo-2,3-dimethylbenzoic acid is used in the synthesis of various heterocyclic compounds. For example, it is involved in the synthesis of 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens. These compounds are synthesized via condensation reactions involving primary and secondary amines (Chapman et al., 1968).

Crystal Structures and Molecular Interactions

This compound is also significant in understanding molecular interactions and crystal structures. Research on the crystal structures of related compounds, like methyl 3,5-dimethylbenzoate, reveals insights into molecular bonding and arrangement, which can be crucial for developing new materials and understanding chemical properties (Ebersbach et al., 2022).

Organic Synthesis

In organic synthesis, this compound derivatives are used as intermediates. For instance, the synthesis of 3,5-bis(aminomethyl)benzoic acid from 3,5-dimethylbenzoic acid demonstrates its utility in creating compounds with potential pharmaceutical or industrial applications (Yong, 2010).

Coordination Chemistry and Biological Studies

Research into coordination chemistry often involves derivatives of this compound. For example, studies on Cadmium (II) complexes derived from azo ligands containing this compound derivatives have been conducted to understand their structural, magnetic, and biological properties (Jaber et al., 2021).

Safety and Hazards

5-Bromo-2,3-dimethylbenzoic acid is associated with several hazard statements including H315-H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZLDHYJFFDDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302929
Record name 5-Bromo-2,3-dimethylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5613-27-4
Record name 5-Bromo-2,3-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5613-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Bromo-2,3-dimethylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dimethylbenzoic acid
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Synthesis routes and methods I

Procedure details

To a stirred acetic acid solution (0.2 M) of 2,3-dimethylbenzoic acid (1 eq.) was added sequentially nitric acid (12 eq.), water (25 eq.) and bromine (1.1 eq.). Finally, silver nitrate (1 M aqueous solution, 1.3 eq.) was added dropwise over a period of 30 min. After another hour of stirring at RT, the crude reaction mixture was diluted with water and extracted with EtOAc. The combined organic extracts were then washed with brine, dried over Na2SO4, filtered and the filtrate concentrated in vacuo. Trituration of the crude product thus obtained in hexanes afforded the title compound as a yellow solid.
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Synthesis routes and methods II

Procedure details

To a solution of 2,3-dimethylbenzoic acid (5 g, 33.3 mmol, 1.0 eq) in acetic acid (167 mL) at room temperature was added a solution of conc. nitric acid (25.2 g, 399 mmol, 12 eq), water (15 g, 0.83 mmol, 25 eq) and bromine (5.85 g, 36.6 mmol, 1.1 eq). A solution of silver nitrate (7.35 g, 43 mmol, 1.3 eq) in water (43 mL) was then added dropwise over 30 min. Once addition was completed, the reaction was stirred at room temperature for 1 h, then quenched by addition of water and EtOAc. The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo to give the title compound as a yellow solid (6.4 g, 83%).
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83%

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